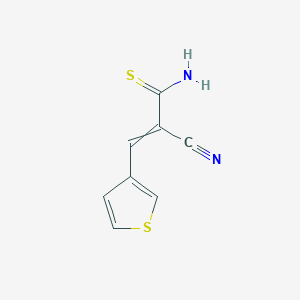

2-Cyano-3-(3-thienyl)-2-propenethioamide

Description

Properties

Molecular Formula |

C8H6N2S2 |

|---|---|

Molecular Weight |

194.3g/mol |

IUPAC Name |

2-cyano-3-thiophen-3-ylprop-2-enethioamide |

InChI |

InChI=1S/C8H6N2S2/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11) |

InChI Key |

FXVPDNOIWIWPSD-UHFFFAOYSA-N |

SMILES |

C1=CSC=C1C=C(C#N)C(=S)N |

Canonical SMILES |

C1=CSC=C1C=C(C#N)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for 2 Cyano 3 3 Thienyl 2 Propenethioamide

Knoevenagel Condensation Approaches Involving Thiophenecarbaldehydes and Cyanothioacetamide

The most direct and widely utilized method for synthesizing 2-Cyano-3-(3-thienyl)-2-propenethioamide is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 2-cyanoethanethioamide (cyanothioacetamide), to the carbonyl group of 3-thiophenecarbaldehyde, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The core of this transformation lies in the activation of the methylene (B1212753) group of cyanothioacetamide by its two electron-withdrawing groups (cyano and thiocarbamoyl), which facilitates deprotonation by a weak base. wikipedia.org The general reaction is depicted below:

Figure 1: General scheme of the Knoevenagel condensation between 3-thiophenecarbaldehyde and cyanothioacetamide.

The Knoevenagel condensation is typically catalyzed by a base. sigmaaldrich.com The choice of catalyst and reaction conditions is crucial for the reaction's success, influencing both the rate and the yield. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, conditions can be inferred from analogous condensations of aromatic aldehydes with cyanothioacetamide researchgate.net or the closely related 2-cyanoacetamide. mdpi.com

Commonly employed catalysts are weak organic bases, such as primary and secondary amines, which are effective in promoting the reaction without inducing self-condensation of the aldehyde. wikipedia.org Piperidine (B6355638) is a frequently used catalyst for this type of condensation, often in a solvent like ethanol (B145695), with the reaction proceeding under reflux conditions. mdpi.com Other bases like triethylamine (B128534) (TEA) and sodium hydroxide (B78521) (NaOH) have also been shown to be highly effective, particularly in syntheses assisted by microwave irradiation. unifap.br

The reaction solvent plays a significant role. Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for thermal reactions. researchgate.netmdpi.com To align with green chemistry principles, water has also been explored as a solvent, sometimes in conjunction with phase-transfer catalysts like cetyltrimethylammonium bromide (CTMAB) to facilitate the reaction between reactants of differing polarity. researchgate.net

The table below summarizes typical catalytic systems and conditions used for Knoevenagel condensations of aromatic aldehydes with active methylene compounds, which are applicable to the synthesis of the target thioamide.

| Catalyst | Solvent | Conditions | Reactant A | Reactant B | Reference |

| Piperidine | Ethanol | Reflux, 45 min | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-cyanoacetamide | mdpi.com |

| Triethylamine (TEA) | Ethanol | Not specified | Aromatic Aldehydes | Cyanothioacetamide | researchgate.net |

| NaOH | Water (NaCl sat.) | Microwave (55W), 35 min | 4-methoxybenzaldehyde | 2-cyanoacetamide | unifap.br |

| Triethylamine (TEA) | Water (NaCl sat.) | Microwave (55W), 35 min | 4-methoxybenzaldehyde | 2-cyanoacetamide | unifap.br |

| None (Catalyst-free) | Water | Reflux | Aromatic Aldehydes | Malononitrile (B47326) | unifap.br |

This table presents data from related syntheses to illustrate common catalytic systems.

Optimizing the synthesis of this compound involves manipulating reaction parameters to maximize product yield and purity while minimizing reaction time and environmental impact. Key strategies include:

Catalyst Screening: While piperidine is traditional, screening other bases like triethylamine, DABCO, or even basic ionic liquids could enhance yields. unifap.br The use of heterogeneous catalysts, such as reconstructed hydrotalcites or basic alumina, offers advantages in terms of easy separation and reusability. organic-chemistry.org

Solvent Selection: Moving from traditional organic solvents like ethanol or DMF to greener alternatives like water or solvent-free conditions can be beneficial. researchgate.net In cases of low solubility in water, the addition of a phase-transfer catalyst can be an effective optimization step. researchgate.net

Energy Input: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For Knoevenagel condensations, it has been shown to dramatically reduce reaction times from hours to minutes and improve yields, often in greener solvents like water. unifap.br

Stoichiometry: Adjusting the molar ratios of the reactants and catalyst can be critical. Typically, equimolar amounts of the aldehyde and active methylene compound are used, with a catalytic amount of base. mdpi.com However, slight excesses of one reactant may be beneficial in certain systems.

The primary product is expected to be the more thermodynamically stable E-isomer due to steric hindrance between the thienyl group and the cyano group in the Z-isomer. In many Knoevenagel systems, even if an initial mixture of isomers forms, equilibration often leads to the enrichment of the more stable isomer. wikipedia.org

Alternative and Modified Synthetic Routes

Beyond the standard one-step condensation, other synthetic strategies can be employed to generate the target compound or structurally related derivatives.

The term "one-pot" or "one-step" synthesis in this context generally refers to the standard Knoevenagel condensation where reactants are mixed in a single vessel to yield the final product without isolation of intermediates. mdpi.com Catalyst-free protocols, often requiring higher temperatures or the use of water as a mediating solvent, represent a further simplification of this approach. nih.gov These methods are highly desirable for their operational simplicity and reduced waste generation.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. mdpi.comnih.gov While a direct MCR for this compound is not prominent, cyanothioacetamide is a valuable building block in MCRs that yield related heterocyclic structures.

A key example is the Gewald reaction , a three-component reaction between an aldehyde (like 3-thiophenecarbaldehyde), a cyanomethylene compound (like cyanothioacetamide), and elemental sulfur, typically in the presence of a base like triethylamine, to produce a 2-aminothiophene. nih.gov This reaction proceeds via an initial Knoevenagel condensation to form the this compound intermediate, which then reacts with sulfur.

Furthermore, MCRs that begin with a Knoevenagel condensation of cyanothioacetamide can lead to diverse and complex structures like 2-thionicotinonitriles. researchgate.net For instance, a four-component reaction of cyanothioacetamide, an aldehyde, an enamine, and an alkylating agent can be initiated by the formation of the Knoevenagel adduct. researchgate.net Such strategies highlight the utility of this compound as a potential intermediate in diversity-oriented synthesis.

Theoretical Considerations of Reaction Mechanisms and Transition States

The mechanism of the Knoevenagel condensation has been a subject of theoretical investigation. For a base-catalyzed reaction, two primary pathways are considered:

Enolate Pathway: This mechanism is analogous to a standard aldol (B89426) condensation. A base deprotonates the active methylene compound (cyanothioacetamide) to form a resonance-stabilized enolate (or more accurately, a thioenolate) anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the 3-thiophenecarbaldehyde. The resulting alkoxide intermediate is protonated (typically by the conjugate acid of the base or the solvent) to form a β-hydroxy adduct. This adduct then undergoes base-assisted elimination of a water molecule to yield the final α,β-unsaturated product. nih.govyoutube.com

Iminium Pathway (for amine catalysts): When a secondary amine like piperidine is used as the catalyst, an alternative mechanism is often proposed. sci-hub.se The amine first reacts with the aldehyde to form an electrophilic iminium ion. Simultaneously, the amine also acts as a base to deprotonate the cyanothioacetamide, forming the thioenolate. The thioenolate then attacks the iminium ion. Subsequent hydrolysis and elimination steps regenerate the amine catalyst and produce the final product. youtube.comsci-hub.se Theoretical studies on related systems suggest that the formation of the iminium ion can be the rate-determining step. sci-hub.se

Computational studies on the Knoevenagel condensation have helped elucidate the free energy profiles and the nature of the transition states. For base-catalyzed reactions, the rate-determining step is often found to be the final elimination of the hydroxide or alkoxide group from the addition intermediate, rather than the initial C-C bond formation. youtube.com The transition state for this elimination step is highly polar, which explains the experimental observation that polar solvents often favor the reaction.

Rationalization of Condensation Pathways

The synthesis of this compound is primarily achieved through a Knoevenagel condensation reaction. wikipedia.orgrsc.org This well-established method in organic chemistry involves the reaction of a carbonyl compound with a compound possessing an active methylene group, catalyzed by a base, typically a weak amine like piperidine. wikipedia.orgchemrxiv.orgyoutube.com In this specific synthesis, the carbonyl compound is 3-thiophenecarboxaldehyde, and the active methylene compound is 2-cyanothioacetamide (B47340). sigmaaldrich.comtandfonline.com

The reaction is driven by the acidity of the methylene protons in 2-cyanothioacetamide, which are flanked by two electron-withdrawing groups: a cyano group (-CN) and a thioamide group (-CSNH2). These groups stabilize the resulting carbanion, facilitating its formation even with a mild base. wikipedia.orgyoutube.com The general reaction scheme is presented below:

Scheme 1: Synthesis of this compound via Knoevenagel Condensation

Reactants: 3-Thiophenecarboxaldehyde and 2-Cyanothioacetamide Catalyst: Piperidine Product: this compound

The condensation proceeds via a nucleophilic addition of the carbanion generated from 2-cyanothioacetamide to the electrophilic carbonyl carbon of 3-thiophenecarboxaldehyde. This is followed by a dehydration step, which is the elimination of a water molecule, to yield the final α,β-unsaturated product. wikipedia.orgyoutube.com The formation of the conjugated system in the product provides a thermodynamic driving force for the reaction.

Several variations of the Knoevenagel condensation exist, including the use of different bases and solvent systems. rsc.org For instance, the reaction can be carried out in solvents like ethanol or dioxane, and in some cases, under microwave irradiation to potentially improve reaction times and yields. wikipedia.org The Doebner modification, which uses pyridine (B92270) as a solvent and involves a carboxylic acid, is a notable variation, though less directly applicable here. wikipedia.org

The following table outlines the typical components and conditions for the Knoevenagel condensation leading to compounds structurally similar to this compound, based on analogous syntheses. chemrxiv.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions |

| Aromatic Aldehyde (e.g., 3-Thiophenecarboxaldehyde) | Active Methylene Compound (e.g., 2-Cyanothioacetamide) | Piperidine | Ethanol | Reflux |

| Substituted Benzaldehydes | Octyl cyanoacetate (B8463686) | Piperidine | - | 70°C |

| Aromatic Aldehydes | Ethyl cyanoacetate | Piperidine | Dioxane | Reflux |

Role of Intermediates in Reaction Progression

The Knoevenagel condensation for the synthesis of this compound progresses through key, albeit often transient, intermediates. The reaction mechanism is initiated by the deprotonation of 2-cyanothioacetamide by the basic catalyst, such as piperidine. This acid-base reaction forms a resonance-stabilized carbanion (enolate) intermediate. youtube.comyoutube.com The stability of this intermediate is crucial as it allows for its formation in sufficient concentration to react with the aldehyde.

The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 3-thiophenecarboxaldehyde. This step results in the formation of an alkoxide intermediate, often referred to as an aldol addition product. wikipedia.org This intermediate is a β-hydroxy thioamide.

Scheme 2: Key Intermediates in the Knoevenagel Condensation

Carbanion Formation: Deprotonation of 2-cyanothioacetamide.

Nucleophilic Attack: The carbanion attacks the carbonyl group of 3-thiophenecarboxaldehyde.

Alkoxide Intermediate: Formation of the initial addition product.

Protonation: The alkoxide is protonated, typically by the conjugate acid of the amine catalyst, to form a neutral β-hydroxy intermediate. youtube.com

Dehydration: This β-hydroxy intermediate readily undergoes elimination of a water molecule (dehydration), a process often facilitated by the base, to form the final, stable α,β-unsaturated product. The formation of the extended conjugated system is a significant driving force for this final step. wikipedia.org

Chemical Reactivity and Derivatization Studies of 2 Cyano 3 3 Thienyl 2 Propenethioamide

Reactions with Activated Methylene (B1212753) Compounds and Other Nucleophiles

The electrophilic nature of the carbon-carbon double bond in 2-Cyano-3-(3-thienyl)-2-propenethioamide, enhanced by the electron-withdrawing cyano and thienyl groups, facilitates its reaction with various nucleophiles. Notably, compounds containing an active methylene group, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), can participate in addition reactions. rsc.org These reactions typically proceed via a Michael addition mechanism, where the carbanion generated from the active methylene compound attacks the β-carbon of the propenethioamide backbone. This initial addition product can then undergo further intramolecular cyclization or subsequent reactions, leading to more complex molecular architectures.

Similarly, the thioamide group itself can react with nucleophiles. For instance, reactions with hydrazine (B178648) and its derivatives are common, often targeting the cyano and thioamide functionalities to construct new heterocyclic rings. nih.gov The specific reaction pathway and resulting product can be influenced by the reaction conditions and the nature of the nucleophilic reagent employed. researchgate.net

Cycloaddition Reactions Leading to Diverse Heterocyclic Systems

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and this compound serves as a competent component in these transformations. youtube.comsci-rad.com The conjugated system within the molecule can act as a diene or a dienophile, participating in reactions like [3+2] and [4+2] cycloadditions to form five- and six-membered heterocyclic rings. uchicago.eduresearchgate.net

Formation of Thiopyrans

The synthesis of thiopyran derivatives can be achieved through the reaction of α,β-unsaturated thioketones or thioamides with suitable dienophiles or through cyclization of appropriate precursors. While specific examples for this compound are not detailed in the provided literature, the general reactivity pattern of related α,β-unsaturated thioamides suggests their potential to react with electron-deficient alkynes or alkenes in a hetero-Diels-Alder type reaction ([4+2] cycloaddition) to afford substituted thiopyrans. The thienyl substituent is expected to influence the regioselectivity of such cycloadditions.

Synthesis of Pyridinethiones and Related Nitrogen Heterocycles

The reaction of this compound with various reagents can lead to the formation of pyridinethione scaffolds. These syntheses often involve a cyclocondensation reaction with a compound that can provide the remaining carbon atoms needed to form the pyridine (B92270) ring. For example, reaction with malononitrile or its derivatives in the presence of a base can lead to substituted 2-pyridinethiones. The reaction proceeds through an initial Michael addition, followed by intramolecular cyclization and subsequent aromatization, often with the elimination of a small molecule like hydrogen sulfide.

Derivatization to Pyrimidine Scaffolds

The thienopyrimidine core is a significant heterocyclic system that can be accessed from thiophene-based precursors. nih.govnih.gov Starting from 2-aminothiophene derivatives, which can be related to the title compound, cyclocondensation with reagents like formamide (B127407) or nitriles under acidic conditions can yield the fused thieno[2,3-d]pyrimidine (B153573) system. nih.govnih.gov For instance, the reaction of 2-aminothiophene-3-carbonitriles with formamide upon heating leads to the formation of thieno[2,3-d]pyrimidin-4-ones. nih.gov These can be subsequently converted to the corresponding thiones.

A representative reaction for the synthesis of a thieno[2,3-d]pyrimidine derivative is shown in the table below.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 2-Amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Reflux, 1.5 h | 5,6,7,8-Tetrahydro-3H-benzo rsc.orgnih.govthieno[2,3-d]pyrimidin-4-one | - |

Data synthesized from literature describing general procedures. nih.gov

Transformations to Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from cyanothioacetamides and their enamines is a well-established route. nih.govurfu.ru The reaction of 3-amino-2-cyanoprop-2-enethioamides with hydrazine and its derivatives is a key method for constructing 4-thiocarbamoylpyrazoles. urfu.ru The reaction typically involves the participation of the cyano and enamine groups, while the thioamide function remains intact, leading to 5-amino-4-thiocarbamoylpyrazoles. nih.govurfu.ru The use of substituted hydrazines, such as arylhydrazines, allows for the introduction of various substituents at the N1 position of the pyrazole ring. urfu.ru These reactions may require acidic conditions to proceed effectively. urfu.ru

The table below summarizes findings for the synthesis of pyrazole derivatives from related enamine thioamides.

| Enamine Reactant | Hydrazine Reactant | Conditions | Product | Yield (%) |

| Enamines (general) | Arylhydrazines | Ethanol (B145695), HCl | 1-Aryl-5-amino-4-thiocarbamoyl pyrazoles | 63-86 |

Data synthesized from findings on related cyanothioacetamide derivatives. urfu.ru

Stereochemical Control and Stereoselective Transformations

The stereochemistry of reactions involving this compound is an important consideration, particularly in cycloaddition reactions. The geometry of the starting alkene (E/Z configuration) can influence the stereochemical outcome of the products. In cycloaddition reactions, the relative orientation of the reactants in the transition state determines whether the product is endo or exo. uchicago.edu For cycloadditions to be stereoselective, the reaction must proceed through a concerted or a stepwise mechanism where the rate of bond formation is faster than the rate of bond rotation in any intermediate.

Frontier Molecular Orbital (FMO) theory is often used to predict the feasibility and stereochemical outcome of cycloaddition reactions. youtube.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the course of the reaction. While specific studies on the stereoselective transformations of this compound are not extensively detailed, the principles of stereochemical control applicable to related systems would be expected to apply.

Investigation of (E)/(Z) Isomerism in Analogous Structures

The investigation of (E)/(Z) isomerism in structures analogous to this compound, particularly those synthesized via Knoevenagel condensation, has revealed a strong preference for the formation of the (E)-isomer. This condensation reaction, typically between an active methylene compound (like 2-cyanoethanethioamide) and an aldehyde (such as thiophene-3-carboxaldehyde), is a common route to these derivatives.

Studies on related compounds, such as 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitrile, have shown that the choice of the aromatic aldehyde can dictate the stereochemical outcome. For instance, the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with furan-2-carbaldehyde or thiophene-2-carbaldehydes resulted in the exclusive formation of the (E)-isomers. mdpi.com However, when benzaldehyde (B42025) or its derivatives bearing electron-donating groups were used, mixtures of (E) and (Z) isomers were obtained, with the (E)-isomer being the predominant product. mdpi.com

Similarly, the synthesis of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its 3-methyl analog also yielded the (E)-isomer, as confirmed by spectroscopic and crystallographic analysis. nih.govresearchgate.net The planarity of the thiophene-based cyanoacrylate core, with the exception of the ethyl group, is a notable structural feature in these compounds. nih.govresearchgate.net In another related system, the reaction involving 2-(thiazolidin-2-ylidene)malononitrile also showed a preference for the (E)-isomer. scispace.com

The unequivocal determination of the geometric configuration of these isomers is accomplished using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is a powerful tool for elucidating the spatial proximity of protons and thus distinguishing between (E) and (Z) isomers. mdpi.com Single-crystal X-ray diffraction provides definitive proof of the molecular structure and stereochemistry in the solid state. mdpi.comnih.govresearchgate.net

The following table summarizes the observed isomerism in structures analogous to this compound.

| Analogous Compound | Reactants | Observed Isomer(s) | Analytical Method(s) |

| 3-(Furan-2-yl)-2-(benzothiazol-2-ylthio)acrylonitrile | 2-(Benzothiazol-2-ylthio)acetonitrile and Furan-2-carbaldehyde | (E)-isomer exclusively | NMR, X-ray Crystallography |

| 3-(Thiophen-2-yl)-2-(benzothiazol-2-ylthio)acrylonitrile | 2-(Benzothiazol-2-ylthio)acetonitrile and Thiophene-2-carbaldehyde (B41791) | (E)-isomer exclusively | NMR, X-ray Crystallography |

| 3-Phenyl-2-(benzothiazol-2-ylthio)acrylonitrile | 2-(Benzothiazol-2-ylthio)acetonitrile and Benzaldehyde | (E)/(Z) mixture (major E) | NMR |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Ethyl cyanoacetate and Thiophene-2-carboxaldehyde | (E)-isomer | NMR, X-ray Crystallography |

| Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | Ethyl cyanoacetate and 3-Methylthiophene-2-carboxaldehyde | (E)-isomer | NMR, X-ray Crystallography |

| 2-[(E)-(Benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles | (E)-2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide and α-bromocarbonyls | (E)-isomer preferentially | Based on previously reported work scispace.com |

Factors Influencing Geometric Isomer Formation

The preferential formation of one geometric isomer over the other in the synthesis of this compound and its analogs is influenced by several factors, primarily related to the reaction mechanism and the steric and electronic properties of the reactants and intermediates.

Steric Hindrance: The Knoevenagel condensation proceeds through a series of intermediates. The relative steric bulk of the substituents on the aldehyde and the active methylene compound can play a crucial role in determining the stereochemical outcome. The transition state leading to the less sterically hindered (E)-isomer is often more stable and therefore favored, leading to its predominance in the final product. This is a likely explanation for the consistent observation of the (E)-isomer as the major or exclusive product in many of the analogous systems studied. mdpi.comnih.govresearchgate.net

Electronic Effects: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and the stability of the intermediates. In the study of 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitrile, it was noted that benzaldehydes with electron-donating groups led to a mixture of (E) and (Z) isomers, whereas heteroaromatic aldehydes like furan-2-carbaldehyde and thiophene-2-carbaldehyde gave exclusively the (E)-isomer. mdpi.com This suggests that the electron density of the aldehyde's aromatic ring can modulate the stereoselectivity of the condensation reaction.

Reaction Conditions:

Catalyst: The Knoevenagel condensation is typically catalyzed by a base. The choice and concentration of the catalyst can influence the reaction pathway and potentially the isomer ratio. Piperidine (B6355638) is a commonly used catalyst for the synthesis of related propenoates. chemrxiv.org

Solvent: While not extensively detailed in the context of the target compound's analogs, the polarity of the solvent can influence the stability of the charged intermediates and transition states in the Knoevenagel condensation, which in turn could affect the (E)/(Z) ratio.

The table below outlines the key factors that can influence the formation of geometric isomers in the synthesis of compounds analogous to this compound.

| Influencing Factor | Observation in Analogous Systems |

| Steric Effects | The formation of the less sterically hindered (E)-isomer is generally favored, often leading to its exclusive or major formation. mdpi.comnih.govresearchgate.net |

| Electronic Effects | The electronic properties of the substituents on the aromatic aldehyde can impact the stereoselectivity. Electron-donating groups on benzaldehyde can lead to (E)/(Z) mixtures, while certain heteroaromatic aldehydes yield exclusively the (E)-isomer. mdpi.com |

| Catalyst | Basic catalysts like piperidine are commonly employed to facilitate the Knoevenagel condensation. chemrxiv.org |

| Solvent Polarity | The polarity of the reaction medium can potentially influence the stability of intermediates and transition states, thereby affecting the isomer ratio. |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their spatial relationships.

The ¹H NMR spectrum of 2-Cyano-3-(3-thienyl)-2-propenethioamide is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are dictated by the electronic environment of the protons.

Based on analogous structures, the expected ¹H NMR data would show signals for the protons of the thioamide group (-CSNH₂), the vinylic proton, and the three protons of the 3-thienyl ring. The thioamide protons would likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. The vinylic proton, adjacent to the cyano and thienyl groups, would appear as a singlet in the olefinic region of the spectrum. The protons on the thiophene (B33073) ring would exhibit characteristic coupling patterns (doublet, doublet of doublets, or triplet) depending on their positions and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Thioamide (-CSNH₂) | Broad singlet | 2H |

| Vinylic (=CH-) | Singlet | 1H |

| Thienyl-H2 | Doublet of doublets | 1H |

| Thienyl-H4 | Doublet of doublets | 1H |

| Thienyl-H5 | Doublet of doublets | 1H |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., C=S, C≡N, aromatic C, olefinic C).

For this compound, characteristic signals would be expected for the thiocarbonyl carbon (C=S), the cyano carbon (C≡N), the two olefinic carbons of the propenethioamide backbone, and the four carbons of the thiophene ring. The thiocarbonyl carbon is typically found at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Thiocarbonyl (C=S) | 190-200 |

| Cyano (C≡N) | 115-120 |

| Olefinic Cα | 100-110 |

| Olefinic Cβ | 140-150 |

| Thienyl C3 | 135-140 |

| Thienyl C2 | 125-130 |

| Thienyl C4 | 125-130 |

| Thienyl C5 | 120-125 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the protons on the thiophene ring.

HSQC: This spectrum would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the direct assignment of carbon signals based on their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. A strong, sharp absorption band in the region of 2220-2230 cm⁻¹ would be indicative of the C≡N (cyano) stretching vibration. The C=S (thiocarbonyl) stretching vibration of the thioamide group typically appears in the range of 1200-1050 cm⁻¹. The N-H stretching vibrations of the primary thioamide would be observed as one or two bands in the region of 3400-3100 cm⁻¹. The C-H and C=C stretching vibrations of the thiophene ring would also be present in their characteristic regions.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220-2230 |

| Thioamide (N-H) | Stretching | 3400-3100 |

| Thioamide (C=S) | Stretching | 1200-1050 |

| Alkene (C=C) | Stretching | 1620-1640 |

| Thiophene (C-H) | Stretching | ~3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₈H₆N₂S₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation would likely involve the loss of small neutral molecules such as H₂S or HCN, as well as cleavage at the bonds connecting the functional groups, leading to the formation of characteristic fragment ions such as the thienyl cation or fragments containing the propenethioamide backbone. Analysis of these fragmentation pathways helps to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the determination of the precise molecular formula.

For this compound, with a chemical formula of C8H6N2S2, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to match this theoretical value, thereby confirming the compound's identity and purity.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C8H6N2S2 | [M+H]⁺: 195.0048 |

| [M+Na]⁺: 217.9867 | |

| [M-H]⁻: 192.9921 |

Note: The data in this table is theoretical and awaits experimental verification through HRMS analysis of this compound.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular structure, conformation, and intermolecular interactions of this compound. At present, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources.

Molecular Conformation and Planarity Analysis

An XRD analysis would reveal the specific conformation adopted by the this compound molecule in the solid state. Key parameters such as bond lengths, bond angles, and torsion angles would be determined. Of particular interest would be the planarity of the molecule, especially the dihedral angle between the thienyl ring and the propenethioamide backbone. This information is critical for understanding the extent of π-conjugation within the molecule, which influences its electronic and photophysical properties.

Intermolecular Interactions and Supramolecular Assembly in Crystalline States

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. An XRD study would elucidate the nature and geometry of these interactions, such as hydrogen bonds (e.g., N-H···S, C-H···N, C-H···S) and π-π stacking interactions between the thienyl rings. Understanding this supramolecular assembly is key to explaining the bulk properties of the material, including its melting point, solubility, and mechanical characteristics.

Polymorphism and its Structural Implications

Polymorphism, the ability of a compound to exist in more than one crystalline form, has profound implications for the physical and chemical properties of a substance. Different polymorphs can exhibit variations in stability, solubility, and bioavailability. While studies on related compounds have explored polymorphism, there is currently no evidence or study of polymorphism for this compound. A comprehensive crystallographic investigation would involve screening for different crystalline forms under various crystallization conditions to identify and characterize any potential polymorphs.

Computational and Theoretical Investigations of 2 Cyano 3 3 Thienyl 2 Propenethioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. For 2-Cyano-3-(3-thienyl)-2-propenethioamide, these methods elucidate the distribution of electrons and the nature of chemical bonds, which are central to its chemical character.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. By approximating the complex many-electron problem, DFT allows for the calculation of a wide range of molecular properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is routinely applied to similar organic molecules.

A typical DFT study would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. For analogous compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to determine parameters such as bond lengths, bond angles, and Mulliken atomic charges. These calculations provide a quantitative picture of the molecule's architecture and the partial charges on each atom, which are crucial for understanding its intermolecular interactions.

Table 1: Representative Theoretical Bond Lengths and Angles for Thiophene-Containing Compounds (Illustrative)

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C=C (thiophene) | 1.37 - 1.38 |

| C-S (thiophene) | 1.72 - 1.74 | |

| C=C (propenethioamide) | 1.35 - 1.36 | |

| C-C | 1.44 - 1.46 | |

| C≡N | 1.15 - 1.16 | |

| C=S | 1.67 - 1.69 | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | C-S-C (thiophene) | ~92 |

Note: This table is illustrative and based on general values for similar compounds. Specific values for this compound would require dedicated DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For molecules containing conjugated systems like this compound, the HOMO is typically a π-orbital with significant electron density spread across the conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital. Analysis of the FMOs can predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Region of highest electron density, likely site for electrophilic attack. |

| LUMO | Lowest energy orbital without electrons. | Region most susceptible to nucleophilic attack. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the cyano group and the sulfur atom of the thioamide group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the thioamide NH2 group would exhibit positive potential, making them potential sites for hydrogen bonding and interaction with nucleophiles.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers for interconversion between them.

Identification of Stable Conformations and Energy Barriers

Molecules with rotatable single bonds can exist in multiple conformations. For this compound, rotation around the single bonds in the propenethioamide chain and the bond connecting the thienyl ring to the chain can lead to different spatial arrangements. For a related compound, 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide, studies have identified different polymorphs characterized by s-cis and s-trans geometries of the C=C-C=S diene fragment, which have different orientations of the thioamide group relative to the cyano substituent. nih.gov In one form, a strong intramolecular steric interaction was observed, making that conformation less stable. nih.gov Similar conformational possibilities exist for this compound.

Computational methods can be used to construct a potential energy surface (PES) by calculating the energy of the molecule as a function of one or more torsional angles. The minima on the PES correspond to stable conformations (conformers), while the saddle points represent the transition states for interconversion between these conformers. The energy difference between a conformer and a transition state is the energy barrier for that conformational change.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states.

While specific computational studies on the reaction mechanisms of this compound are not readily found, theoretical methods like DFT can be applied to investigate its potential reactions. For example, in studies of other thioamide-containing molecules, DFT has been used to explore reaction mechanisms such as H2S release and amide bond formation. rsc.org Such studies can determine the favorability of different reaction pathways by comparing the activation energies of their rate-determining steps. rsc.org For this compound, computational studies could explore its reactivity in cycloaddition reactions, nucleophilic additions to the activated double bond, or reactions involving the thioamide or cyano functional groups.

Modeling of Elementary Steps in Synthetic Reactions

No published studies were found that specifically model the elementary steps in the synthetic reactions of this compound. Such studies would typically involve the use of computational chemistry to elucidate reaction mechanisms, identify transition states, and calculate activation energies for the synthetic pathways leading to this compound.

Prediction of Reactivity Patterns

There is no available research detailing the prediction of reactivity patterns for this compound through computational methods. This type of investigation would generally involve DFT calculations to determine electron density distributions, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.

Molecular Modeling for Ligand-Target Interaction Prediction

Computational Docking Studies for Understanding Molecular Recognition (e.g., enzyme active sites, receptor binding sites)

Specific computational docking studies for this compound to understand its molecular recognition with biological targets such as enzymes or receptors have not been reported in the scientific literature. Molecular docking is a critical tool for predicting the binding affinity and orientation of a ligand within a target's active site. researcher.life

Molecular Dynamics Simulations for Dynamic Interaction Profiles

No molecular dynamics simulations for this compound have been published. These simulations are instrumental in understanding the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of interactions and conformational changes that may occur upon binding.

Structure Activity Relationship Sar Studies of 2 Cyano 3 3 Thienyl 2 Propenethioamide and Its Close Derivatives in Research Contexts

Impact of Substituent Variation on Biological Interaction Mechanisms

The biological profile of 2-Cyano-3-(3-thienyl)-2-propenethioamide can be finely tuned by altering the substituents on its core structure. These modifications can impact the molecule's electronic distribution, steric profile, and lipophilicity, thereby influencing its interaction with biological macromolecules.

Influence of Thiophene (B33073) Ring Substitutions

The thiophene ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can significantly impact biological activity. nih.gov While direct SAR studies on substitutions of the 3-thienyl ring in the title compound are not extensively documented in publicly available research, inferences can be drawn from related thiophene-containing structures. For instance, in a series of thieno[3,2-d]pyrimidine-2,4-diones, substitution on an attached phenyl ring revealed that the position of the substituent is critical for antihypertensive activity. nih.gov Specifically, 2-position substituents were more potent than 4-position substituents, while 3-position substituents were the least potent. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of substituents.

Furthermore, studies on other thiophene derivatives have shown that the introduction of specific groups can enhance anti-inflammatory potential. For example, substitution at the 5-position of the thiophene ring, along with the presence of a 2-amino group, was found to be important for the pharmacological activity of certain thiophene derivatives. nih.gov

Table 1: Inferred Impact of Thiophene Ring Substitution on Biological Activity (Based on Analogous Compounds)

| Position of Substitution on Thienyl Ring | Inferred Effect on Activity | Rationale based on Analogous Structures |

| 2-position | Potentially increased activity | In related heterocyclic systems, substitution at this position often leads to enhanced potency. |

| 4-position | Potentially moderate activity | Substitution at this position in analogous compounds has shown variable effects. |

| 5-position | Potentially significant impact | In some thiophene derivatives, this position is crucial for interaction with the biological target. |

Role of the Cyano Group as an Electron-Withdrawing Moiety

The cyano (-C≡N) group is a potent electron-withdrawing group that significantly influences the electronic properties of the propenamide backbone. In the context of 2-cyanoacrylamide derivatives, this group plays a crucial role in their activity as inhibitors of various enzymes. nih.govnih.gov For instance, certain 2-cyanoacrylamide derivatives have been identified as inhibitors of deubiquitinase (DUB) enzymes and transforming growth factor beta-activated kinase 1 (TAK1). nih.govnih.gov

The electrophilic nature of the carbon atom in the cyano group, enhanced by the adjacent electron-withdrawing groups, can facilitate covalent interactions with nucleophilic residues, such as cysteine, in the active site of an enzyme. This can lead to reversible or irreversible inhibition, depending on the specific molecular context. In a study of TAK1 inhibitors, a 2-cyanoacrylamide moiety was shown to form a reversible covalent bond, which is a desirable feature to minimize off-target effects. nih.gov

Significance of the Thiocarbonyl Functionality

The replacement of a carbonyl group with a thiocarbonyl group (C=S) can have profound effects on the biological activity of a molecule. The thiocarbonyl group possesses distinct physicochemical properties compared to its carbonyl counterpart. The sulfur atom is larger, more polarizable, and a better hydrogen bond donor, while being a weaker hydrogen bond acceptor. nih.gov These differences can lead to altered binding affinities and selectivities for biological targets.

In some instances, the thioamide group has been shown to be critical for high binding affinity, forming unique interactions such as chalcogen bonds with the protein backbone. nih.gov The substitution of a thioamide with an amide has been reported to cause a significant reduction in inhibitory activity in certain classes of inhibitors, underscoring the importance of the sulfur atom for potent biological effects. nih.gov Furthermore, the thiocarbonyl group can influence the conformational preferences of the molecule, which can be crucial for optimal interaction with a receptor's binding site. researchgate.net

Stereochemical Effects on Molecular Recognition and Research-Relevant Activity

In many biologically active compounds, only one stereoisomer exhibits the desired pharmacological effect, while the other may be inactive or even produce undesirable effects. This stereoselectivity arises from the three-dimensional nature of biological targets, which can differentiate between enantiomers or diastereomers. The specific geometry of the (E) or (Z) isomer of this compound would dictate the precise orientation of the thiophene ring, the cyano group, and the thioamide functionality, thereby influencing its interactions with a target protein.

Correlation of Structural Features with Specific Receptor Binding or Enzymatic Modulation

Direct evidence linking the structural features of this compound to specific receptor binding or enzymatic modulation is limited in the current body of scientific literature. However, based on the activities of structurally related compounds, some potential targets and mechanisms can be postulated.

The 2-cyanoacrylamide scaffold is present in a number of inhibitors of kinases and other enzymes. For example, derivatives of 2-cyanoacrylamide have been shown to inhibit TAK1, a key enzyme in inflammatory signaling pathways, with IC50 values in the nanomolar range. nih.gov Another study on 2-cyano-3-acrylamide inhibitors identified a compound that reduced the intracellular replication of murine norovirus and Listeria monocytogenes by inhibiting host deubiquitinase enzymes. nih.gov

Furthermore, a study on the insecticidal activity of a related compound, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrated a clear structure-activity relationship. The open-chain acetamide (B32628) was found to be significantly more potent against cowpea aphid nymphs compared to its cyclized thieno[2,3-b]pyridine (B153569) derivative, highlighting the importance of the acyclic thioacetamide (B46855) moiety for this particular biological activity. researchgate.netperiodikos.com.br

Table 2: Biological Activities of Structurally Related Compounds

| Compound/Derivative Class | Biological Target/Activity | Key Structural Features | Reference |

| 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | TAK1 Inhibition (IC50 = 27 nM) | 2-Cyanoacrylamide moiety | nih.gov |

| 2-Cyano-3-acrylamide derivative (C6) | DUB Inhibition, Anti-infective | 2-Cyanoacrylamide scaffold | nih.gov |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Insecticidal (LC50 = 0.041 ppm on nymphs) | Acyclic thioacetamide | researchgate.netperiodikos.com.br |

| Thieno[3,2-d]pyrimidine-2,4-dione derivative | Antihypertensive (ED-50SBP = 0.19 mg/kg) | 2-Methoxyphenylpiperazinyl)ethyl at N-3 | nih.gov |

Analysis of Inhibitory Activity Against Specific Enzymes

The this compound scaffold and its analogs have been investigated for their potential to inhibit various enzymes implicated in disease.

Steroid Sulfatase:

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of steroid hormones and has been identified as a therapeutic target for hormone-dependent cancers. nih.gov The hydrolysis of steroid sulfates is catalyzed by STS, and its inhibition can modulate the levels of active steroid hormones. nih.gov While direct studies on this compound are not available, research on other chemical scaffolds has highlighted the importance of the aryl sulfamate (B1201201) group for inhibitory activity. nih.gov This suggests that for a compound like this compound to be an effective STS inhibitor, it would likely require significant modification to include a sulfamate moiety or another group capable of interacting with the enzyme's active site.

Carbonic Anhydrase II:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov A series of thienyl-substituted pyrazoline benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov These compounds demonstrated inhibition constants (Ki) in the nanomolar range against both isoforms. nih.gov

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| Thienyl-substituted pyrazoline benzenesulfonamide (B165840) 1 | 232.16 | 342.07 |

| Thienyl-substituted pyrazoline benzenesulfonamide 2 | 637.70 | 455.80 |

| Acetazolamide (Reference) | - | - |

This table presents the inhibitory constants (Ki) of selected thienyl-substituted pyrazoline benzenesulfonamides against human carbonic anhydrase I and II. Data sourced from a 2016 study on new thienyl-substituted pyrazoline benzenesulfonamides. nih.gov

Although these compounds are structurally distinct from this compound, the findings underscore that the inclusion of a thiophene ring can be compatible with potent CA inhibition, provided a suitable zinc-binding group like a sulfonamide is present. nih.govnih.gov

Modulation of Receptor Activity

The modulation of receptor activity is a key mechanism of action for many therapeutic agents.

Mu-opioid receptor:

The mu-opioid receptor is a primary target for opioid analgesics and is involved in pain perception and reward pathways. frontiersin.org The development of selective mu-opioid receptor modulators is an active area of research. While no direct data links this compound to mu-opioid receptor activity, studies on other molecules highlight the structural requirements for receptor interaction. frontiersin.orgnih.gov For instance, the physical association of the mu-opioid receptor with other receptors to form heteromers can alter its signaling and trafficking properties. frontiersin.org

RET kinase:

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is a driver in several types of cancer. nih.govnortheastern.edunih.gov Consequently, the development of RET kinase inhibitors is a significant focus in oncology research. researchgate.netresearchgate.net A number of inhibitors have been developed based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. nih.gov In one study, optimization of a lead compound with a 2-thienyl group led to the synthesis of analogs with a 3-thienyl substitution. nih.gov One such derivative, 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile, was identified as a submicromolar inhibitor of RET kinase. nih.gov

| Compound | RET IC50 (µM) | ALK IC50 (µM) | ABL IC50 (µM) |

|---|---|---|---|

| 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile | <1 | ~3 | >100 |

This table shows the half-maximal inhibitory concentration (IC50) of a selected 3-thienyl substituted nicotinonitrile derivative against RET, ALK, and ABL kinases. Data sourced from a 2010 study on RET kinase inhibitors. nih.gov

Docking experiments suggested that these inhibitors bind to the ATP binding pocket of the kinase, providing a rationale for the observed SAR. nih.gov This indicates that the 3-thienyl group, in combination with a cyano-containing scaffold, can be a key structural element for potent RET kinase inhibition.

Exploration of Binding Affinity and Specificity

The binding affinity and specificity of a compound for its target are crucial determinants of its therapeutic potential. For the related thienyl-containing RET kinase inhibitors, selectivity was observed against other kinases like ALK and ABL. nih.gov The 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile derivative displayed 3-fold and 100-fold selectivity for RET over ALK and ABL kinases, respectively. nih.gov This selectivity is critical for minimizing off-target effects.

In the context of mu-opioid receptor research, endomorphin-1, an endogenous peptide, demonstrates high selectivity for the mu-opioid receptor over delta- and kappa-opioid receptors. researchgate.net This selectivity is attributed to its ability to recognize differences in multiple regions of the receptor. researchgate.net While structurally unrelated, this principle of molecular recognition underscores the importance of specific structural features for achieving high binding affinity and selectivity, a concept that would apply to any potential activity of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-cyano-3-(3-thienyl)-2-propenethioamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between a thiophene-substituted aldehyde and cyanoacetamide derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours). Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., piperidine vs. pyridine) critically affect regioselectivity and yield. For example, lower temperatures minimize side reactions, while ethanol enhances solubility of intermediates . Purity can be improved via recrystallization in mixed solvents (e.g., ethanol-water).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The thiophene protons (δ 7.1–7.5 ppm) and cyano group (C≡N, δ ~110–120 ppm in ¹³C) are key diagnostic signals. Coupling patterns distinguish cis/trans isomers of the propenethioamide moiety.

- IR Spectroscopy : Confirm the presence of C≡N (~2220 cm⁻¹) and thioamide C=S (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Thiophene and cyano groups are prone to hydrolysis under strongly acidic/basic conditions, while thioamide bonds may oxidize at elevated temperatures. Use argon purging to minimize oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay models?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., microbial strain virulence, solvent/DMSO concentration). Standardize protocols using CLSI guidelines:

- Antifungal Assays : Test against Candida albicans and Aspergillus niger in triplicate with fluconazole as a control. Report MICs as the lowest concentration showing ≥80% growth inhibition .

- Anti-inflammatory Assays : Use carrageenan-induced rat paw edema models with indomethacin as a reference. Apply ANOVA with post-hoc Tukey tests to compare dose-response curves .

Q. How can computational modeling predict the compound’s mechanism of action, and what validation experiments are required?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like fungal CYP51 or COX-2. Prioritize binding poses with ΔG < -7 kcal/mol and hydrogen bonds to catalytic residues (e.g., CYP51 heme iron). Validate predictions via:

- Site-Directed Mutagenesis : Modify key residues in the target protein and measure activity shifts.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Q. What are the challenges in derivatizing the thiophene ring, and how can regioselectivity be controlled?

- Methodological Answer : Thiophene’s electron-rich 3-position favors electrophilic substitution (e.g., nitration, halogenation). For regioselective modifications:

- Directed Metallation : Use LDA to deprotonate the 3-thienyl group, followed by quenching with electrophiles (e.g., MeI for methylation).

- Protection/Deprotection : Temporarily block reactive sites with SEM groups to direct substitutions to desired positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.